molecular formula C15H8Cl2N2O3 B1224644 4-Amino-2-[(2,5-dichlorophenyl)-oxomethyl]isoindole-1,3-dione

4-Amino-2-[(2,5-dichlorophenyl)-oxomethyl]isoindole-1,3-dione

Cat. No. B1224644
M. Wt: 335.1 g/mol
InChI Key: ZOQLHFDIDRKDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-2-[(2,5-dichlorophenyl)-oxomethyl]isoindole-1,3-dione is a member of phthalimides.

Scientific Research Applications

Synthesis and Antimicrobial Properties

  • Novel azaimidoxy compounds, including derivatives of 4-Amino-2-[(2,5-dichlorophenyl)-oxomethyl]isoindole-1,3-dione, have been synthesized and screened for antimicrobial activities, exploring their potential as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).

Chemical Synthesis Techniques

  • Efficient synthesis methods have been developed for compounds including 4-Amino-2-[(2,5-dichlorophenyl)-oxomethyl]isoindole-1,3-dione, utilizing both conventional and microwave-assisted techniques. These methods highlight the chemical flexibility and potential for diverse applications of these compounds (Sena et al., 2007).

Structural and Molecular Studies

  • Studies on the synthesis and crystal structure of related isoindole-1,3-dione compounds provide insights into their molecular conformation and potential applications in material science and pharmaceuticals (Anouar et al., 2019).

Application in Anticonvulsant Therapy

  • Derivatives of 4-Amino-2-[(2,5-dichlorophenyl)-oxomethyl]isoindole-1,3-dione have been explored for their potential anticonvulsant activities, indicating possible use in the treatment of neurological disorders (Sharma, Gawande, Mohan, & Goel, 2016).

Novel Compound Synthesis

  • Innovative methods for synthesizing novel Biginelli compounds containing the phthalimide moiety, related to 4-Amino-2-[(2,5-dichlorophenyl)-oxomethyl]isoindole-1,3-dione, have been developed, showcasing the compound's versatility in creating new chemical entities (Bhat, Al-Omar, Naglah, & Al‐Dhfyan, 2020).

Exploration in Pharmacology

  • Studies on compounds derived from isoindole-1,3-diones, including 4-Amino-2-[(2,5-dichlorophenyl)-oxomethyl]isoindole-1,3-dione, have investigated their affinity for serotonin receptors and inhibition of phosphodiesterase 10A, indicating potential applications in psychopharmacology (Czopek et al., 2020).

properties

Product Name

4-Amino-2-[(2,5-dichlorophenyl)-oxomethyl]isoindole-1,3-dione

Molecular Formula

C15H8Cl2N2O3

Molecular Weight

335.1 g/mol

IUPAC Name

4-amino-2-(2,5-dichlorobenzoyl)isoindole-1,3-dione

InChI

InChI=1S/C15H8Cl2N2O3/c16-7-4-5-10(17)9(6-7)14(21)19-13(20)8-2-1-3-11(18)12(8)15(19)22/h1-6H,18H2

InChI Key

ZOQLHFDIDRKDNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)N(C2=O)C(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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